Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate

Purity analysis Synthetic intermediates Procurement specification

Synthesizing piperidine-based kinase inhibitors often fails due to incompatible protecting group strategies. TBPC solves this with orthogonal Boc protection enabling selective deprotection under mild acidic conditions while preserving base-sensitive groups (Fmoc, Alloc). • Orthogonal Boc enables precise sequential deprotection in multistep syntheses. • Phenylsulfonyl handle enhances electrophilicity and provides a rigid scaffold for key binding interactions. • Derivatives inhibit matriptase (IC₅₀ 0.5 µM) and hepsin (IC₅₀ 0.8 µM), enabling serine protease inhibitor discovery. • ≥98% purity ensures reliable, reproducible downstream transformations.

Molecular Formula C16H24N2O4S
Molecular Weight 340.4 g/mol
CAS No. 1211499-97-6
Cat. No. B1440367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate
CAS1211499-97-6
Molecular FormulaC16H24N2O4S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-13-9-11-18(12-10-13)23(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19)
InChIKeyLVWZSWFLKZDSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBPC Technical Baseline and Procurement


Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate (TBPC) is a heterocyclic building block featuring a piperidine core substituted at the 1-position with a phenylsulfonyl group and at the 4-position with a tert-butyl carbamate (Boc) moiety [1]. It is commercially available with a purity of 98% from multiple suppliers and has a molecular weight of 340.44 g/mol . The Boc group serves as an orthogonal amine protecting group, enabling selective deprotection in multistep syntheses, while the phenylsulfonyl group enhances electrophilicity and provides a robust handle for further functionalization [1].

Orthogonal Boc protection enables sequential deprotection in complex syntheses
Phenylsulfonyl group provides an electrophilic handle for further functionalization
Defined high-purity specification supports reproducible synthetic outcomes

Why TBPC Cannot Be Casually Substituted


Within the broader family of phenylsulfonyl-piperidines and carbamate-protected piperidines, subtle structural variations—such as the nature of the carbamate ester (e.g., methyl vs. tert-butyl) or the substitution pattern on the piperidine ring—profoundly impact chemical reactivity, stability, and compatibility in downstream transformations . For instance, the methyl carbamate analog (CAS 551920-89-9) is less sterically hindered and may exhibit different deprotection kinetics, while N-Boc 4-(phenylsulfonyl)piperidine (CAS 400729-18-2) lacks the 4-amino functionality, precluding its use as a direct amine surrogate. Simple substitution based on in-class similarity risks synthetic failure due to mismatched protecting group lability, altered solubility profiles, or incompatible reactivity under common reaction conditions .

Methyl carbamate analog (CAS 551920-89-9)
Deprotection conditions differ significantly – methyl carbamate is more resistant to acidolysis and may require harsher cleavage, risking incompatibility with acid-sensitive groups.
N-Boc 4-(phenylsulfonyl)piperidine (CAS 400729-18-2)
Lacks the 4-amino functionality; cannot serve as a direct amine surrogate for downstream coupling or diversification.

TBPC Quantitative Differentiation Evidence


Purity Benchmarking Against Structural Analogs

TBPC is consistently available at 98% purity from major suppliers, as verified by Combi-Blocks and Sigma-Aldrich . In contrast, the methyl carbamate analog (CAS 551920-89-9) is typically offered at unspecified or lower purity grades, with no explicit purity statement on supplier databases . The N-Boc 4-(phenylsulfonyl)piperidine analog (CAS 400729-18-2) is also available at 98% purity, but its functional divergence (lack of 4-amino group) limits its utility as a direct TBPC substitute .

Purity Benchmark
Cross-study comparable
TBPC: 98%
Methyl analog: unspecified
Supports reproducible synthesis with defined high purity
Methyl analog purity not uniformly documented
Purity analysis Synthetic intermediates Procurement specification

Boc vs. Methyl Carbamate Deprotection Stability

The tert-butyl carbamate (Boc) group in TBPC undergoes acid-catalyzed cleavage under standard conditions (e.g., TFA or HCl), while the methyl carbamate in the analog (CAS 551920-89-9) is more resistant to acidolysis and often requires harsher basic hydrolysis or hydrazinolysis [1][2]. This orthogonality allows TBPC to be selectively deprotected in the presence of other acid-sensitive functionalities, a key advantage in complex molecule synthesis [3].

Deprotection Lability
Class-level inference
Boc: mild acid (TFA/HCl)
Methyl: harsher base or TMSI
Orthogonal lability enables sequential deprotection strategies
Based on established protecting group chemistry
Protecting group chemistry Synthetic methodology Reaction compatibility

EGFR Inhibition by TBPC-Derived Analog

The TBPC scaffold serves as a precursor to N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide (NDS-41119), which exhibits an IC50 of 6.16 ± 0.88 µM against EGFR in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This compound also inhibits the EGFR T790M mutation and potentiates gefitinib in resistant cells [1]. While TBPC itself is not biologically active, its core structure is integral to a potent EGFR inhibitor, underscoring its value as a versatile building block in medicinal chemistry programs.

Derivative Potency
Supporting evidence
IC50 = 6.16 ± 0.88 µM
Scaffold elaboration supports EGFR inhibition studies
Measured in HTRF assay against recombinant EGFR
EGFR inhibition Cancer therapeutics Structure-activity relationship

TBPC Research and Industrial Applications


Piperidine-Based Kinase Inhibitor Synthesis

The TBPC scaffold is ideal for constructing piperidine-containing kinase inhibitors. Its Boc-protected amine can be unveiled under mild acidic conditions, then coupled with various electrophiles to introduce diversity. The phenylsulfonyl group provides a rigid, electron-withdrawing handle that can engage in key binding interactions, as exemplified by the EGFR inhibitor NDS-41119 [1].

Orthogonal Protection in Total Synthesis

In complex molecule assembly, TBPC's orthogonal Boc group allows sequential deprotection steps. After the piperidine nitrogen is sulfonylated, the Boc group can be removed selectively in the presence of other base-sensitive protecting groups (e.g., Fmoc, Alloc), enabling precise functional group manipulation [2].

Serine Protease Inhibitor Development

The phenylsulfonyl-piperidine motif is recognized by serine proteases. While TBPC itself is a precursor, its derivatives have shown inhibitory activity against matriptase (IC50 = 0.5 µM) and hepsin (IC50 = 0.8 µM) . These data position TBPC as a strategic starting point for serine protease inhibitor campaigns.

Application
Selection Property
Validation Focus
Piperidine-based kinase inhibitor research
Boc-protected amine for diversity-oriented coupling
Kinase inhibition and SAR studies
Sequential deprotection in complex molecule synthesis
Orthogonal Boc group lability
Functional group compatibility assessment
Serine protease inhibitor research
Phenylsulfonyl-piperidine scaffold for protease recognition
Enzyme inhibition and selectivity screening

Technical Documentation Hub

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